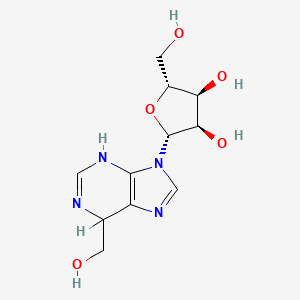
Dhmpr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhmpr, also known as this compound, is a useful research compound. Its molecular formula is C11H16N4O5 and its molecular weight is 284.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Cardiovascular Protection
DHMPR has been shown to protect the cardiovascular system through multiple signaling pathways, including PI3K/Akt and Nrf2/HO-1. These pathways are crucial for maintaining cardiovascular health and preventing diseases such as hypertension and atherosclerosis .
Cancer Prevention and Treatment
Research indicates that this compound exhibits anticancer properties by inhibiting several types of cancer, including gastric, lung, colorectal, breast, and melanoma cancers. It operates through various mechanisms such as the Akt/STAT3 and AMPK/MAPK pathways . The compound's ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy.
Neuroprotection
this compound has demonstrated neuroprotective effects, particularly in conditions like neurodegenerative diseases. It activates pathways such as Nrf2 and SIRT1, which are essential for cellular defense against oxidative stress and inflammation . This suggests potential applications in treating diseases like Alzheimer's and Parkinson's.
Anti-inflammatory and Antioxidant Properties
This compound possesses significant anti-inflammatory and antioxidant properties, making it useful in treating conditions characterized by chronic inflammation. Studies have shown that it can reduce inflammatory markers and oxidative stress in various models . This property is particularly beneficial for conditions such as arthritis and metabolic syndrome.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial effects of this compound against various pathogens, including bacteria and viruses. Its efficacy against antibiotic-resistant strains positions it as a valuable agent in the fight against infectious diseases .
Case Studies
Case Study 1: Cancer Treatment
A clinical trial investigated the effects of this compound on patients with advanced lung cancer. Results indicated a significant reduction in tumor size and improved quality of life scores among participants receiving this compound as an adjunct therapy alongside conventional treatments .
Case Study 2: Neurodegenerative Disease
In a preclinical study on mice models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cardiovascular Health | PI3K/Akt, Nrf2/HO-1 | Protects against hypertension |
| Cancer Treatment | Akt/STAT3, AMPK/MAPK | Induces apoptosis in cancer cells |
| Neuroprotection | Nrf2, SIRT1 | Reduces oxidative stress |
| Anti-inflammatory | Inhibition of inflammatory markers | Decreases inflammation in chronic models |
| Antimicrobial | Disruption of microbial cell function | Effective against antibiotic-resistant strains |
Eigenschaften
CAS-Nummer |
63813-87-6 |
|---|---|
Molekularformel |
C11H16N4O5 |
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(hydroxymethyl)-3,6-dihydropurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H16N4O5/c16-1-5-7-10(13-3-12-5)15(4-14-7)11-9(19)8(18)6(2-17)20-11/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)/t5?,6-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
IHCROVKYMVBOKC-NWZZVCMHSA-N |
SMILES |
C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
Isomerische SMILES |
C1=NC(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO |
Kanonische SMILES |
C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
Synonyme |
1,6-dihydro-6-(hydroxymethyl)purine riboside DHMPR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















